Selective Inhibition of Human Monoamine Oxidase B (MAO-B) with Demonstrated Isoform Specificity
2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one demonstrates a clear selectivity profile by inhibiting human MAO-B (IC₅₀ = 17,000 nM) while showing negligible activity against the related MAO-A isoform (IC₅₀ > 100,000 nM) [1]. This contrasts with non-selective MAO inhibitors, where similar potency is observed for both isoforms, leading to a higher risk of off-target effects. The >5.8-fold difference in potency between the two isoforms for this compound provides a quantifiable advantage for studies focused on MAO-B's role in neurological disorders [1].
| Evidence Dimension | Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 17,000 nM (MAO-B) |
| Comparator Or Baseline | MAO-A isoform, IC₅₀ > 100,000 nM |
| Quantified Difference | >5.8-fold selectivity for MAO-B |
| Conditions | Inhibition of human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This selectivity is critical for researchers developing targeted therapies for neurodegenerative diseases like Parkinson's, where MAO-B inhibition is a primary therapeutic strategy, allowing for a reduced risk of side effects associated with non-selective MAO inhibition.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376). Affinity Data for MAO-A and MAO-B. View Source
